molecular formula C32H33N5O2 B14994790 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B14994790
M. Wt: 519.6 g/mol
InChI Key: LKWLWUZIABQLJR-UHFFFAOYSA-N
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Description

1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a triazoloquinazolinone core, a benzylpiperidine moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazoloquinazolinone Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazolinone core. Common reagents used in this step include hydrazine derivatives and quinazoline precursors.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine moiety is introduced through a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with an appropriate electrophile.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce piperidine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazoloquinazolinones.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C32H33N5O2

Molecular Weight

519.6 g/mol

IUPAC Name

1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C32H33N5O2/c38-30(35-20-17-26(18-21-35)23-25-11-5-2-6-12-25)16-15-29-33-34-32-36(22-19-24-9-3-1-4-10-24)31(39)27-13-7-8-14-28(27)37(29)32/h1-14,26H,15-23H2

InChI Key

LKWLWUZIABQLJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

Origin of Product

United States

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